molecular formula C18H20O3 B13450367 Methyl 4-[4-(benzyloxy)phenyl]butanoate

Methyl 4-[4-(benzyloxy)phenyl]butanoate

Cat. No.: B13450367
M. Wt: 284.3 g/mol
InChI Key: KIAAKSMOURTFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[4-(benzyloxy)phenyl]butanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a benzyloxy group attached to a phenyl ring, which is further connected to a butanoate ester group. The molecular formula for this compound is C18H20O3.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

methyl 4-(4-phenylmethoxyphenyl)butanoate

InChI

InChI=1S/C18H20O3/c1-20-18(19)9-5-8-15-10-12-17(13-11-15)21-14-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,14H2,1H3

InChI Key

KIAAKSMOURTFPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(benzyloxy)phenyl]butanoate typically involves the esterification of 4-[4-(benzyloxy)phenyl]butanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:

Conditions Catalyst/Reagents Product Yield Source
Alkaline hydrolysis (1M NaOH)Aqueous ethanol, reflux4-[4-(Benzyloxy)phenyl]butanoic acid85–92%
Acidic hydrolysis (HCl, H₂O)H₂SO₄, THF, 60°C4-[4-(Benzyloxy)phenyl]butanoic acid78%
  • Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack by hydroxide on the ester carbonyl, while acid hydrolysis follows a protonation-driven pathway .

Benzyl Ether Cleavage

The benzyloxy group is susceptible to hydrogenolysis, enabling deprotection to generate phenolic intermediates:

Method Catalyst Conditions Product Yield Source
Catalytic hydrogenationPd/C (10 wt%)H₂ (1 atm), EtOAc, 25°C, 6h4-(4-Hydroxyphenyl)butanoate95%
Transfer hydrogenationPd(OH)₂, ammonium formateMeOH, 60°C, 12h4-(4-Hydroxyphenyl)butanoate88%
  • Applications : Deprotection is essential for generating bioactive phenolic derivatives, such as inhibitors of enzymatic targets .

Nucleophilic Substitution at the Ester Group

The ester carbonyl participates in nucleophilic acyl substitution reactions, enabling diverse transformations:

3.1. Aminolysis

Reaction with amines produces amides:

text
Methyl 4-[4-(benzyloxy)phenyl]butanoate + NH₂R → 4-[4-(Benzyloxy)phenyl]butanamide + MeOH
  • Conditions : Excess amine (e.g., benzylamine), DCC, DMAP, CH₂Cl₂, RT, 12h .

  • Yield : 70–82% for primary amines .

3.2. Transesterification

The methyl ester can be exchanged for bulkier alkyl groups:

text
Methyl ester + ROH (e.g., t-BuOH) → tert-Butyl 4-[4-(benzyloxy)phenyl]butanoate
  • Catalyst : DCC, DMAP, CH₂Cl₂, 0°C → RT .

  • Yield : 89% .

Aromatic Electrophilic Substitution

The electron-rich benzyloxy-substituted phenyl ring undergoes electrophilic reactions:

Reaction Reagents Position Product Yield Source
NitrationHNO₃, H₂SO₄, 0°CPara to OMeMethyl 4-[4-(benzyloxy)-3-nitrophenyl]butanoate63%
BrominationBr₂, FeBr₃, CH₂Cl₂, 25°COrtho to OBnMethyl 4-[4-(benzyloxy)-2-bromophenyl]butanoate55%
  • Regioselectivity : The benzyloxy group directs electrophiles to the para position, but steric hindrance from the butanoate chain favors ortho substitution in some cases .

Oxidation Reactions

The benzyl ether can be oxidized to a ketone or carboxylic acid under harsh conditions:

Oxidizing Agent Conditions Product Yield Source
KMnO₄H₂O, 100°C, 24h4-[4-Carboxyphenyl]butanoic acid40%
RuO₄CCl₄, RT, 6h4-[4-(Benzoyloxy)phenyl]butanoate68%

Stability and Side Reactions

  • Thermal Degradation : Decomposition occurs above 200°C, releasing CO₂ and forming styrene derivatives .

  • Light Sensitivity : Prolonged UV exposure causes benzyl ether cleavage, even in inert atmospheres .

Scientific Research Applications

Methyl 4-[4-(benzyloxy)phenyl]butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(benzyloxy)phenyl]butanoate depends on the specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[4-hydroxyphenyl]butanoate: Similar structure but with a hydroxy group instead of a benzyloxy group.

    Methyl 4-[4-methoxyphenyl]butanoate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Methyl 4-[4-ethoxyphenyl]butanoate: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

Methyl 4-[4-(benzyloxy)phenyl]butanoate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The benzyloxy group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.

Biological Activity

Methyl 4-[4-(benzyloxy)phenyl]butanoate, also known as a benzyloxy-substituted butanoate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that benzyloxy-substituted compounds can scavenge free radicals effectively, which is beneficial in preventing oxidative damage associated with various diseases, including cancer and cardiovascular disorders .

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This activity suggests a potential therapeutic application in treating inflammatory diseases such as arthritis and asthma .

3. Antimicrobial Properties

The compound has also been screened for antimicrobial activity against various pathogens. Preliminary results indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism is believed to involve disruption of microbial cell membranes .

The biological activities of this compound are thought to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced synthesis of inflammatory mediators.
  • Modulation of Signaling Pathways : It may interact with key signaling pathways, including NF-κB and MAPK pathways, which are pivotal in regulating inflammation and immune responses .
  • Free Radical Scavenging : The presence of phenolic groups allows the compound to donate electrons and neutralize free radicals, thus exerting its antioxidant effects.

Study on Antioxidant Activity

A recent study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid.

Concentration (µg/mL)% Scavenging Activity
1025
5055
10085

Anti-inflammatory Study

Another study evaluated the anti-inflammatory effects using an LPS-induced macrophage model. The results showed that treatment with this compound significantly reduced levels of TNF-α and IL-6.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control150200
Compound Treatment80120

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 4-[4-(benzyloxy)phenyl]butanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification or transesterification. A plausible route involves reacting 4-[4-(benzyloxy)phenyl]butanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) at reflux. Solvent choice (e.g., toluene or DMF) and temperature (80–100°C) are critical for yield optimization. Monitoring reaction progress via TLC (using hexane:ethyl acetate as mobile phase) ensures completion. Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixture) enhances purity .

Q. How is this compound characterized structurally, and which spectroscopic techniques are most effective?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H NMR (CDCl₃) reveals signals for the benzyloxy group (δ 5.0–5.1 ppm, singlet for OCH₂Ph), aromatic protons (δ 6.8–7.4 ppm), and ester methyl (δ 3.6–3.7 ppm). ¹³C NMR confirms the carbonyl (δ ~170 ppm) and quaternary carbons.
  • IR : Strong absorbance at ~1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C).
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 257.2 (calculated for C₁₈H₂₀O₃). Cross-referencing with databases like PubChem ensures accuracy .

Q. What purification strategies are recommended for isolating this compound with high purity?

  • Methodological Answer : After synthesis, liquid-liquid extraction (e.g., ethyl acetate/water) removes acidic byproducts. Column chromatography using silica gel and a hexane:ethyl acetate (4:1) gradient effectively separates the ester from unreacted starting materials. For crystalline products, recrystallization in ethanol at low temperatures (0–4°C) yields high-purity material. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling predict the molecular geometry and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular structure, revealing bond angles, dihedral rotations, and electrostatic potential surfaces. Software like Gaussian or ORCA processes SDF/MOL files (available for related compounds ). Molecular dynamics simulations assess conformational stability in solvents, aiding in understanding aggregation behavior or reactivity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting in ¹H NMR) may arise from dynamic effects like restricted rotation. Variable-temperature NMR (e.g., −40°C to 25°C) can identify such phenomena. For ambiguous MS fragments, high-resolution mass spectrometry (HRMS) and isotopic pattern analysis differentiate isobaric interferences. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive confirmation .

Q. How can researchers troubleshoot low yields in large-scale syntheses of this compound?

  • Methodological Answer : Scalability issues often stem from inefficient mixing or heat transfer. Switching to flow chemistry with controlled residence time improves consistency. Catalyst screening (e.g., lipases for enzymatic esterification) enhances selectivity. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps. Additionally, suppressing side reactions (e.g., hydrolysis) via molecular sieves or inert atmospheres stabilizes intermediates .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies involve storing the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. HPLC tracks degradation products, such as hydrolyzed carboxylic acid. Thermal gravimetric analysis (TGA) determines decomposition thresholds (>150°C). For long-term storage, desiccants and amber vials at −20°C prevent moisture and photodegradation, as suggested by analogous ester storage protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.